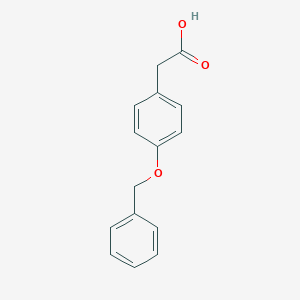
4-Benzyloxyphenylacetic acid
Cat. No. B123711
Key on ui cas rn:
6547-53-1
M. Wt: 242.27 g/mol
InChI Key: XJHGAJLIKDAOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351737B2
Procedure details


A solution of methyl-4-benzyloxyphenyl acetate (Compound 16, 12.08 g, 47.2 mmol) in a mixture of methanol (45 mL), tetrahydrofuran (40 mL) and water (15 mL) was treated with lithium hydroxide monohydrate (5 g, 119 mmol) and the resulting reaction mixture was stirred at ambient temperature for 1 h. The precipitated solid in the reaction mixture was filtered and washed well with diethyl ether. The white solid was then dissolved in dilute, aqueous hydrochloric acid and the solution was extracted with ethyl acetate (×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a white solid (11 g, 96%).
Name
methyl-4-benzyloxyphenyl acetate
Quantity
12.08 g
Type
reactant
Reaction Step One

Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
lithium hydroxide monohydrate
Quantity
5 g
Type
reactant
Reaction Step Two

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1C)(=O)C.[O:20]1[CH2:24][CH2:23]CC1.[OH2:25].O.[OH-].[Li+]>CO>[CH2:12]([O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:23][C:24]([OH:20])=[O:25])=[CH:10][CH:9]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
methyl-4-benzyloxyphenyl acetate
|
|
Quantity
|
12.08 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C
|
|
Name
|
Compound 16
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid in the reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with diethyl ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The white solid was then dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
in dilute
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous hydrochloric acid and the solution was extracted with ethyl acetate (×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
